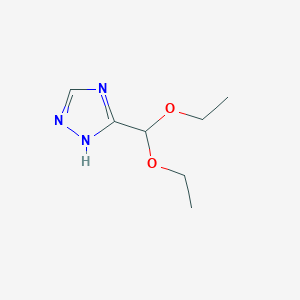

3-(diethoxymethyl)-4H-1,2,4-triazole

Description

Systematic Nomenclature and Isomerism in Triazole Derivatives

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry conventions, where the heterocyclic core is designated as 1,2,4-triazole based on the relative positions of the three nitrogen atoms within the five-membered ring. The compound exists as part of a broader family of triazole isomers, with 1,2,4-triazole being distinguished from its constitutional isomer 1,2,3-triazole by the arrangement of nitrogen atoms. Within the 1,2,4-triazole framework, the diethoxymethyl substituent is positioned at the 3-carbon atom, creating a specific regioisomer that exhibits distinct properties compared to other possible substitution patterns. The 4H designation in the name specifically indicates the tautomeric form where the hydrogen atom is located on the nitrogen at position 4 of the triazole ring.

The tautomeric behavior of 1,2,4-triazole derivatives represents a fundamental aspect of their chemical identity. Research has demonstrated that 1,2,4-triazoles exist in rapid equilibrium between 1H and 4H tautomeric forms, with the 1H-1,2,4-triazole generally being more thermodynamically stable than the 4H-1,2,4-triazole form. However, substituent effects can significantly influence this equilibrium, and computational studies have shown that the orientation and electronic nature of substituents remarkably impact the tautomeric behavior of triazoles. In the case of compounds bearing diethoxymethyl groups, the electron-donating nature of the ethoxy substituents and the steric bulk of the diethoxymethyl moiety can stabilize specific tautomeric forms through both electronic and steric effects.

The isomeric landscape of triazole derivatives extends beyond simple tautomerism to include positional isomers based on the substitution pattern. For this compound, related compounds include the 5-substituted analog, which would represent a constitutional isomer with the diethoxymethyl group attached to the nitrogen-adjacent carbon at position 5 rather than position 3. Additionally, structural isomers can arise from different connectivity patterns within the diethoxymethyl group itself, though the acetal-like structure with two ethoxy groups attached to the same carbon represents the most stable arrangement. The systematic understanding of these isomeric relationships is crucial for accurate identification and characterization of triazole derivatives in both synthetic and analytical contexts.

Molecular Structure Elucidation via Spectroscopic Techniques

Nuclear magnetic resonance spectroscopy serves as the primary tool for structural elucidation of this compound, providing detailed information about both the triazole core and the diethoxymethyl substituent. Proton nuclear magnetic resonance spectroscopy reveals characteristic chemical shift patterns that distinguish this compound from related triazole derivatives. The triazole ring proton typically appears in the downfield region around 8-9 parts per million, reflecting the deshielding effect of the electronegative nitrogen atoms within the aromatic system. The diethoxymethyl substituent generates a complex multipicity pattern, with the methylene protons of the ethoxy groups appearing as quartets around 3.6-4.2 parts per million due to coupling with the adjacent methyl groups, while the methyl protons appear as triplets around 1.2-1.3 parts per million.

The acetal proton within the diethoxymethyl group represents a particularly diagnostic signal, typically appearing as a singlet around 5.5-6.0 parts per million due to the deshielding effect of the two oxygen atoms. Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the triazole carbons appearing in the range of 150-165 parts per million, reflecting their aromatic character and proximity to nitrogen atoms. The acetal carbon generates a characteristic signal around 100-110 parts per million, while the ethoxy carbons appear in their expected aliphatic regions. Integration ratios in proton nuclear magnetic resonance spectra confirm the molecular composition, with the 1:6:4:3 ratio corresponding to the acetal proton, ethoxy methylene protons, ethoxy methyl protons, and triazole proton respectively.

Infrared spectroscopy contributes valuable information about functional group characteristics and hydrogen bonding patterns in this compound. The triazole nitrogen-hydrogen stretch typically appears as a broad absorption band around 3100-3300 wavenumbers, often exhibiting complex splitting due to hydrogen bonding and tautomeric effects. The carbon-nitrogen stretches within the triazole ring generate characteristic absorptions in the 1400-1600 wavenumber region, while the carbon-oxygen stretches from the ethoxy groups appear around 1000-1200 wavenumbers. The absence of carbonyl or hydroxyl stretches helps distinguish this compound from related triazole derivatives bearing different functional groups. Mass spectrometry provides molecular weight confirmation and fragmentation patterns that support structural assignments, with characteristic loss of ethoxy groups and formation of triazole-containing fragments being particularly diagnostic for this class of compounds.

Crystallographic Analysis and Conformational Dynamics

Crystallographic analysis of this compound and related compounds reveals important structural features that influence both solid-state properties and solution behavior. The triazole ring maintains planarity in the crystal structure, consistent with its aromatic character and the delocalization of π-electrons across the nitrogen-carbon framework. Bond lengths within the triazole core fall within the narrow range of 132-136 picometers, confirming the aromatic nature and intermediate bond character between single and double bonds. The diethoxymethyl substituent adopts an extended conformation that minimizes steric interactions while maximizing stabilizing interactions between the ethoxy groups and neighboring molecules through weak hydrogen bonding and dipole-dipole interactions.

Computational studies using density functional theory have provided detailed insights into the conformational preferences and energy landscapes of triazole derivatives. For compounds containing flexible substituents like diethoxymethyl groups, conformational analysis reveals multiple energy minima corresponding to different orientations of the ethoxy groups relative to the triazole plane. The barrier heights for rotation around the carbon-carbon bonds connecting the diethoxymethyl group to the triazole ring are typically 2-5 kilocalories per mole, indicating relatively free rotation at ambient temperatures while still maintaining preferred conformations. These conformational preferences are influenced by both intramolecular effects, such as steric repulsion between ethoxy groups, and intermolecular effects, including crystal packing forces and hydrogen bonding patterns.

The tautomeric behavior observed in solution extends to the solid state, though crystal packing forces can stabilize specific tautomeric forms that may differ from the solution equilibrium. Computational modeling has shown that the dihedral angles between triazole rings in related compounds exhibit specific preferences that depend on the substitution pattern and electronic nature of the substituents. For this compound, the most stable conformations typically feature the diethoxymethyl group oriented to minimize steric interactions while maintaining favorable electronic interactions between the ethoxy oxygen atoms and the triazole π-system. These conformational insights are crucial for understanding the compound's chemical reactivity, biological activity, and physical properties, as the accessible conformational space directly influences molecular recognition processes and intermolecular interactions.

Propriétés

IUPAC Name |

5-(diethoxymethyl)-1H-1,2,4-triazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O2/c1-3-11-7(12-4-2)6-8-5-9-10-6/h5,7H,3-4H2,1-2H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SOVTYEAZFLNKPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=NC=NN1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

General Synthetic Strategies for 1,2,4-Triazole Derivatives

1,2,4-Triazoles are commonly synthesized via cyclization of hydrazine derivatives with appropriate carbonyl or carboxyl compounds. The synthetic routes often involve:

- Condensation of hydrazines with formyl or acyl derivatives to form hydrazones, followed by cyclization.

- Oxidative cyclization of hydrazones using reagents like selenium dioxide.

- Use of substituted imidates or nitrilimines in cycloaddition reactions to build the triazole ring.

- Multicomponent reactions involving aldehydes, hydrazines, and other reagents under acidic or basic catalysis.

These methods provide access to various substituted 1,2,4-triazoles, including those with alkyl or alkoxy substituents such as diethoxymethyl groups.

Specific Preparation Routes Relevant to 3-(diethoxymethyl)-4H-1,2,4-triazole

Cyclization Using Hydrazine Hydrate and Ethyl Formate

A classical method for preparing 4-amino-1,2,4-triazole derivatives involves reacting ethyl formate with hydrazine hydrate under heating, distilling off ethanol and water, and then further heating to induce cyclization. This method, although yielding moderate purity and yield (65-71%), can be modified to improve outcomes by:

- Using controlled temperature ramps.

- Employing solvents like isopropanol or methanol for recrystallization.

- Recycling filtrates to increase overall yield up to 91% with high purity (99.4%) for related triazoles.

While this method is primarily for 4-amino derivatives, analogous approaches can be adapted for diethoxymethyl substitution by replacing ethyl formate with diethoxymethyl-containing aldehydes or acetals.

Use of Diethoxymethyl Precursors

The diethoxymethyl group is typically introduced via reaction with diethoxymethyl-containing reagents such as diethoxymethyl acetate or diethoxymethyl halides, which can react with triazole precursors or intermediates.

One plausible route involves:

- Formation of a 4H-1,2,4-triazole ring from hydrazine and appropriate aldehyde derivatives.

- Subsequent alkylation or acetal formation at the 3-position with diethoxymethyl reagents under acidic or basic catalysis.

Though direct literature on this compound preparation is scarce, related 3-substituted triazoles are synthesized via similar nucleophilic substitution or cyclization methods using diethoxymethyl intermediates.

Catalytic and Solvent Effects

Recent advances highlight the use of catalysts such as p-toluenesulfonic acid in polyethylene glycol (PEG) solvent systems to promote cyclization under mild conditions with excellent yields (~92%) for 1,2,4-triazoles. This ecofriendly approach can be adapted for diethoxymethyl-substituted triazoles by choosing suitable diethoxymethyl precursors.

Experimental Conditions and Parameters

| Parameter | Typical Conditions for 1,2,4-Triazole Synthesis |

|---|---|

| Starting materials | Hydrazine hydrate, ethyl formate or substituted aldehydes/acetals |

| Catalyst | p-Toluenesulfonic acid (PTSA), Amberlyst 15 resin, or acid/base catalysts |

| Solvent | Methanol, isopropanol, polyethylene glycol (PEG), or ethanol |

| Temperature | 70°C to 210°C depending on substrate and method |

| Reaction time | Several hours (e.g., 6 hours at 180°C for hydrazine/ethyl formate method) |

| Purification | Recrystallization from alcohols, filtration, washing with cold solvents |

| Yield | 65% to 92% depending on method and substrate |

| Purity | Up to 99.4% after recrystallization |

Research Findings and Notes

- The classical hydrazine/ethyl formate method requires careful temperature control and produces moderate yields and purity, but modifications with solvent recycling and resin catalysts improve yield and purity significantly.

- Multi-component reactions and oxidative cyclizations offer alternative pathways for constructing substituted 1,2,4-triazoles with high regioselectivity and functional group tolerance.

- The use of diethoxymethyl substituents typically involves precursor modification or alkylation steps post-triazole ring formation, but detailed experimental protocols remain limited in open literature.

- Catalytic systems using PTSA and PEG solvent provide mild, efficient, and environmentally friendly conditions suitable for synthesizing 3,5-disubstituted 1,2,4-triazoles, potentially adaptable for diethoxymethyl derivatives.

Summary Table of Preparation Methods

Analyse Des Réactions Chimiques

Types of Reactions

3-(Diethoxymethyl)-4H-1,2,4-triazole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in the presence of a catalyst.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenating agents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole derivatives with additional oxygen-containing functional groups, while reduction may produce simpler triazole compounds .

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Triazole derivatives, including 3-(diethoxymethyl)-4H-1,2,4-triazole, have been extensively studied for their antimicrobial properties. Research indicates that triazoles exhibit potent activity against a range of pathogens, including bacteria and fungi.

- Case Study: Antibacterial Properties

A study highlighted the synthesis of various triazole compounds that showed significant antibacterial activity against Escherichia coli and other pathogens. The molecular docking studies revealed strong binding affinities with bacterial enzyme targets, suggesting that triazoles could serve as effective antibiotics .

| Compound | Pathogen | Binding Affinity (kcal/mol) |

|---|---|---|

| 3b | E. coli | -9.8 |

| 4i | E. coli | -9.6 |

| 4m | E. coli | -9.5 |

1.2 Antifungal Activity

Triazoles are widely recognized for their antifungal properties, often utilized in treating fungal infections due to their lower toxicity compared to other antifungals.

- Case Study: Antifungal Efficacy

Research has demonstrated that triazole derivatives can effectively inhibit fungal growth by targeting cytochrome P450 enzymes involved in ergosterol biosynthesis, crucial for fungal cell membrane integrity .

Agricultural Applications

2.1 Herbicides and Plant Growth Regulators

Triazole compounds have been identified as promising candidates for developing herbicides and plant growth regulators due to their ability to modulate plant growth processes.

- Case Study: Herbicidal Activity

The utility of various triazole derivatives as herbicides has been documented in patents and research articles, indicating their effectiveness in controlling unwanted vegetation while minimizing environmental impact .

| Application | Compound Type | Effectiveness |

|---|---|---|

| Herbicide | Triazole Derivatives | High efficacy against broadleaf weeds |

| Plant Growth Regulator | Triazole Compounds | Promotes root development |

Pharmaceutical Development

3.1 Drug Design and Synthesis

The structural versatility of triazoles allows for modifications that enhance their pharmacological profiles. Compounds like this compound are being explored as scaffolds for designing new drugs with improved efficacy and safety profiles.

- Case Study: Drug Development

The synthesis of novel triazole derivatives has led to the discovery of compounds with potential applications in treating conditions such as cancer and inflammation . The ability to fine-tune the chemical structure of triazoles facilitates the development of targeted therapies.

Mécanisme D'action

The mechanism of action of 3-(diethoxymethyl)-4H-1,2,4-triazole involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and other interactions with enzymes and receptors, affecting their activity. This can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor function .

Comparaison Avec Des Composés Similaires

Comparison with Similar 4H-1,2,4-Triazole Derivatives

Key Observations :

- Alkoxy substituents (e.g., heptyloxy) are introduced via alkylation, achieving high yields (80–87%) .

- Aromatic substituents (e.g., 4-chlorophenyl) require multi-step syntheses involving hydrazones and Schiff bases, with moderate yields (60–85%) .

- Sulfanyl groups are incorporated via nucleophilic substitution, yielding 73–77% .

Physicochemical Properties

Substituents significantly impact melting points and solubility:

Anticonvulsant Activity

- 3-Heptyloxy derivative (5f) : Exhibited potent anticonvulsant activity (ED50 = 37.3 mg/kg) in the maximal electroshock (MES) test, surpassing carbamazepine (PI = 11.3 vs. 6.4) .

- Inference for diethoxymethyl analog : The diethoxymethyl group’s electron-donating nature may enhance CNS penetration, though its bulkiness could affect receptor binding.

Antimicrobial and Antifungal Activity

- 3-Sulfanyl derivatives : Showed 90% inhibition of Candida albicans and E. coli at 0.01% concentration .

- 3-Pyridyl/benzothiazole derivatives : Demonstrated Gram-positive antibacterial activity comparable to ampicillin .

- Diethoxymethyl hypothesis : The ether group may reduce antifungal efficacy compared to sulfanyl substituents but improve pharmacokinetics.

Antioxidant Activity

- 3-(4-Chlorophenyl)-5-pyridinyl derivatives : Outperformed BHA/BHT in radical scavenging assays due to the redox-active chlorophenyl group .

- Diethoxymethyl analog : Likely less active in antioxidant applications due to the absence of electron-withdrawing groups.

Enzyme Inhibition

Structure-Activity Relationships (SAR)

- Electron-donating groups (e.g., alkoxy) enhance lipophilicity and CNS activity (e.g., anticonvulsant effects) .

- Electron-withdrawing groups (e.g., 4-chlorophenyl) improve antioxidant capacity via stabilization of radical intermediates .

- Sulfur-containing substituents (e.g., sulfanyl) increase polarity and target-specific interactions (e.g., antifungal, enzyme inhibition) .

Activité Biologique

3-(Diethoxymethyl)-4H-1,2,4-triazole is a compound belonging to the triazole class, which has garnered attention for its diverse biological activities. This article delves into its biological activity, providing a comprehensive overview based on recent research findings, case studies, and relevant data tables.

- Molecular Formula : C8H14N4O2

- Molecular Weight : 186.22 g/mol

- CAS Number : 33824-15-6

The compound features a triazole ring which is known for its ability to participate in various biochemical interactions, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Research has demonstrated that triazole derivatives exhibit significant antimicrobial properties. For instance, derivatives of 1,2,4-triazoles have been shown to possess antibacterial and antifungal activities. A study highlighted that certain triazole derivatives were effective against various bacterial strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Bacterial Strain | Activity |

|---|---|---|

| This compound | S. aureus | Moderate |

| This compound | E. coli | Moderate |

Anticancer Activity

The anticancer potential of triazole compounds has been widely studied. In vitro studies have indicated that some triazole derivatives exhibit cytotoxic effects on cancer cell lines. For example, compounds similar to this compound have shown promising results against leukemia cell lines with varying CC50 values .

| Compound | Cell Line | CC50 (µM) |

|---|---|---|

| This compound | K562 (leukemia) | 13.6 ± 0.3 |

| This compound | CCRF-SB (ALL) | 112 ± 19 |

The mechanism by which triazoles exert their biological effects often involves the inhibition of specific enzymes or pathways. For instance, some studies suggest that the antifungal activity of triazoles is due to their ability to inhibit the synthesis of ergosterol, a crucial component of fungal cell membranes . Additionally, the antioxidant properties of certain derivatives contribute to their anticancer effects by reducing oxidative stress in cells.

Case Studies

- Ferroptosis Inhibition : A recent study identified novel triazole derivatives as potent inhibitors of ferroptosis—a regulated form of cell death associated with various diseases. Among these compounds was a derivative structurally similar to this compound which demonstrated significant inhibition of RSL3-induced ferroptosis in renal cancer cells .

- Anticancer Screening : In another study focusing on the cytotoxicity of various triazoles against cancer cell lines, compounds structurally related to this compound exhibited promising antiproliferative effects against aggressive leukemia forms .

Q & A

Q. What are the standard synthetic routes for 3-(diethoxymethyl)-4H-1,2,4-triazole, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclocondensation of hydrazine derivatives with carbonyl compounds. For example, microwave-assisted synthesis (optimized at 165°C, 12.2 bar) reduces reaction time to 30–45 minutes and improves yield compared to conventional heating . Key steps include:

Q. How can researchers confirm the molecular structure of this compound experimentally?

- Methodological Answer : Structural validation requires a combination of techniques:

- 1H/13C NMR : Assign peaks for ethoxymethyl protons (δ 1.2–1.4 ppm for CH₃, δ 3.5–3.7 ppm for OCH₂) and triazole ring protons (δ 8.1–8.3 ppm) .

- IR spectroscopy : Identify C-O (1050–1150 cm⁻¹) and triazole ring vibrations (1450–1600 cm⁻¹) .

- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]+ at calculated m/z) .

- X-ray crystallography (if crystalline): Resolve bond lengths and angles for substituent positioning .

Q. What are common functionalization strategies for modifying the ethoxymethyl group in this compound?

- Methodological Answer : The ethoxymethyl group can undergo nucleophilic substitution or oxidation:

- Alkylation : React with alkyl halides in DMF/K₂CO₃ to replace ethoxy groups .

- Oxidation : Use KMnO₄/H₂SO₄ to convert ethoxymethyl to carboxyl groups for enhanced solubility .

Monitor reactions via TLC and purify via column chromatography (silica gel, ethyl acetate/hexane) .

Advanced Research Questions

Q. How can reaction conditions be optimized to resolve discrepancies in spectral data during synthesis?

- Methodological Answer : Contradictions in NMR/IR data often arise from impurities or incomplete cyclization. Mitigation strategies include:

- Purity optimization : Recrystallize intermediates from ethanol/water mixtures (e.g., 70:30 v/v) .

- Reaction monitoring : Use in-situ FTIR or GC-MS to track intermediate formation .

- Temperature control : Maintain ±2°C tolerance during exothermic steps (e.g., POCl₃ addition) .

For persistent issues, compare experimental spectra with computational simulations (DFT) .

Q. What experimental designs are recommended to assess the biological activity of this compound derivatives?

- Methodological Answer : Use a tiered approach:

- In silico screening : Perform molecular docking (e.g., AutoDock Vina) against targets like 14α-demethylase (PDB: 3LD6) to prioritize derivatives .

- In vitro assays : Test antimicrobial activity via MIC assays (e.g., against S. aureus or C. albicans) using broth microdilution .

- SAR analysis : Correlate substituent effects (e.g., ethoxymethyl vs. chloromethyl) with bioactivity .

Include positive controls (e.g., fluconazole) and validate cytotoxicity in mammalian cell lines (e.g., HEK-293) .

Q. How can researchers resolve contradictions in melting point data across studies?

- Methodological Answer : Melting point variations (e.g., ±5°C) arise from polymorphism or solvent impurities. Address via:

- Standardized recrystallization : Use a single solvent system (e.g., ethanol for polar derivatives) .

- DSC analysis : Detect polymorphic transitions and confirm thermal stability .

- Purity verification : Cross-check with HPLC (≥95% area under the curve) .

Document solvent, heating rate, and equipment calibration in metadata .

Q. What computational methods are effective for predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Combine DFT and MD simulations:

- DFT (Gaussian/B3LYP) : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the triazole ring .

- MD simulations (GROMACS) : Model solvent effects (e.g., ethanol vs. DMSO) on reaction pathways .

- Transition state analysis : Use IRC calculations to validate proposed mechanisms (e.g., SN2 at ethoxymethyl) .

Validate predictions with kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.